molecular formula C8H12N2O3 B2757473 ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate CAS No. 81303-63-1

ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2757473
CAS No.: 81303-63-1
M. Wt: 184.195
InChI Key: NNHXGAYNYDCFAL-UHFFFAOYSA-N
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Description

1.1.1 Alkylation-Cyclization Sequences Using Dimethyl Malonate Derivatives

Dimethyl malonate derivatives serve as critical precursors in alkylation-cyclization sequences for constructing the pyrazole core. A representative method involves reacting dimethyl malonate with formamide compounds (e.g., dimethylformamide) and alkylating agents (e.g., dimethyl sulfate) under alkaline conditions to form intermediate enamine derivatives. Subsequent cyclization with methylhydrazine or hydrazine hydrate yields 1-methyl-5-hydroxypyrazole intermediates, which undergo hydrolysis and decarboxylation to produce functionalized pyrazoles.

Key reaction parameters:

Parameter Conditions Yield (%)
Alkylating agent Dimethyl sulfate 85–90
Temperature 40–70°C
Base Triethylamine
Solvent Ethanol/water mixture

This approach avoids corrosive reagents and enables scalable production due to cost-effective raw materials.

1.1.2 Role of Formamide Compounds in Regioselective Pyrazole Functionalization

Formamide compounds, such as dimethylformamide (DMF), act as regioselective directors during pyrazole functionalization. By coordinating with intermediates, DMF ensures preferential substitution at the pyrazole 4-position, minimizing isomer formation. For example, in the synthesis of 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole, DMF stabilizes diazonium intermediates, facilitating coupling with potassium difluoromethyl trifluoroborate. This selectivity is critical for achieving >99.5% product purity.

1.1.3 Solvent Effects on Intermediate Stabilization During Ring Closure

Solvent choice significantly impacts intermediate stability and final yield during pyrazole ring closure. Polar aprotic solvents like acetonitrile enhance diazonium salt solubility, enabling efficient coupling reactions at 35–50°C. Conversely, ethanol and diethyl ether promote precipitation of cyclized intermediates, simplifying isolation.

Solvent screening results:

Solvent Intermediate Stability Yield (%)
Acetonitrile High 88.2
Ethanol Moderate 75–80
Diethyl ether High 90–95

Ethanol-water mixtures are preferred for hydrolysis steps due to their ability to dissolve carboxylate intermediates while facilitating byproduct removal.

Properties

IUPAC Name

ethyl 3-(hydroxymethyl)-1-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-3-13-8(12)6-4-10(2)9-7(6)5-11/h4,11H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHXGAYNYDCFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form 3-methylpyrazole. This intermediate is then subjected to formylation using formaldehyde to introduce the hydroxymethyl group at the 3-position. The final step involves esterification with ethanol to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-(Carboxymethyl)-1-methylpyrazole-4-carboxylate.

    Reduction: Ethyl 3-(hydroxymethyl)-1-methylpyrazole-4-methanol.

    Substitution: Depending on the nucleophile used, various substituted pyrazole derivatives can be formed.

Scientific Research Applications

Medicinal Chemistry

Overview : Ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate serves as a crucial building block in the synthesis of bioactive molecules, including potential drug candidates targeting diseases such as cancer and inflammation.

Case Studies :

  • Cancer Treatment : Research indicates that derivatives of pyrazole compounds exhibit anticancer properties. For instance, compounds synthesized from this compound have shown efficacy against various cancer cell lines, including lung and breast cancer cells.

Organic Synthesis

Overview : This compound acts as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Applications :

  • Synthesis of Agrochemicals : this compound is utilized in creating fungicides and herbicides, enhancing crop protection and yield .
ApplicationDescription
Organic SynthesisIntermediate for pharmaceuticals
AgrochemicalsKey component in fungicides and herbicides

Material Science

Overview : The compound is explored for its potential in developing novel materials such as polymers and nanomaterials.

Properties :

  • Polymer Development : Researchers are investigating the use of this compound in creating advanced polymers that demonstrate improved durability and resistance to environmental factors .

Agricultural Chemistry

Overview : In agricultural research, this compound is pivotal for developing new agrochemicals that improve crop yield and protect against pests.

ApplicationBenefits
FungicidesEnhanced effectiveness against fungal pathogens
HerbicidesImproved selectivity and reduced environmental impact

Biochemical Research

Overview : this compound is utilized in biochemical assays to study enzyme activity and metabolic pathways.

Case Studies :

  • Enzyme Inhibition Studies : Compounds derived from this pyrazole have been used to investigate their effects on specific enzymes related to metabolic disorders, contributing to a better understanding of biochemical pathways .

Mechanism of Action

The mechanism of action of ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxymethyl and ester groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations and Functional Group Effects

The following table summarizes key structural and functional differences between ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate and related compounds:

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Functional Groups Applications/Properties
This compound C₈H₁₂N₂O₃ 184.19 g/mol 3, 4 Hydroxymethyl, ethyl ester Potential intermediate for drug synthesis; hydrogen-bonding capability
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (DFMMP) C₈H₁₀F₂N₂O₂ 204.17 g/mol 3, 4 Difluoromethyl, ethyl ester Key building block for fungicides (e.g., Sedaxane, Fluxapyroxad); enhanced lipophilicity
Ethyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate C₈H₁₁BrN₂O₂ 247.09 g/mol 3, 4 Bromomethyl, ethyl ester Precursor for nucleophilic substitution reactions; potential agrochemical applications
Ethyl 3-azido-1-(3-cyanobenzyl)-1H-pyrazole-4-carboxylate C₁₄H₁₂N₆O₂ 296.10 g/mol 3, 4 Azido, 3-cyanobenzyl, ethyl ester Click chemistry applications; azide group enables cycloaddition reactions
Ethyl 3-ethoxy-1-phenyl-1H-pyrazole-4-carboxylate C₁₄H₁₆N₂O₃ 260.29 g/mol 3, 4 Ethoxy, phenyl, ethyl ester Enhanced steric bulk; potential for materials science applications
Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate C₉H₁₄N₂O₂ 182.22 g/mol 3, 4 tert-Butyl, methyl ester Increased steric hindrance; reduced solubility due to bulky tert-butyl group

Biological Activity

Ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data tables and case studies.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The hydroxymethyl group may participate in hydrogen bonding, while the carboxylate group can form ionic interactions with receptors or enzymes. These interactions are crucial for modulating biological pathways, leading to its observed pharmacological effects .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a range of pathogens. Research indicates that pyrazole derivatives often exhibit potent antimicrobial activity, making them valuable in combating infections.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several pyrazole derivatives, including this compound. The minimal inhibitory concentrations (MICs) against various bacterial and fungal strains were determined using standard agar diffusion methods.

CompoundBacterial StrainMIC (µmol/mL)
This compoundStaphylococcus aureus0.153
Escherichia coli0.124
Candida albicans0.071

These results indicate that the compound exhibits comparable efficacy to established antibiotics like ampicillin and antifungals like fluconazole .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. Pyrazole derivatives are known for their ability to inhibit pro-inflammatory cytokines, which are pivotal in various inflammatory diseases.

In Vitro Studies

In vitro assays have demonstrated that this compound can significantly reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators of inflammation. A comparative analysis revealed that at a concentration of 10μM10\mu M, it inhibited TNF-α by up to 85%, which is substantial compared to standard anti-inflammatory drugs .

Anticancer Properties

The anticancer potential of this compound has also been explored. Research indicates that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

Case Study: Anticancer Activity

In a recent study, the compound was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results showed a dose-dependent reduction in cell viability:

Cell LineIC50 (µM)
MCF-715
A54920

These findings suggest that this compound possesses significant anticancer activity, warranting further investigation into its mechanisms and therapeutic applications .

Q & A

Q. How can purification challenges for polar derivatives be mitigated?

  • Solutions :
  • Flash Chromatography : Use gradient elution (e.g., CH₂Cl₂/MeOH 95:5 to 85:15) on silica gel for polar compounds .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to improve crystal purity .
  • HPLC Prep-Scale : Employ reverse-phase C18 columns with acetonitrile/water mobile phases .

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